molecular formula C12H15N5OS B12181637 N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12181637
M. Wt: 277.35 g/mol
InChI Key: LYZQFYLBVHJFII-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole moiety. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for enhancing bioactivity, particularly in mimicking carboxylate groups in medicinal chemistry, while the cyclopenta[b]thiophene scaffold contributes to aromaticity and conformational rigidity . Its synthesis likely involves sequential functionalization of the thiophene core, as described in analogous pathways (e.g., tetrazole introduction via reactions with sodium azide and triethyl orthoformate) .

Properties

Molecular Formula

C12H15N5OS

Molecular Weight

277.35 g/mol

IUPAC Name

N-propan-2-yl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C12H15N5OS/c1-7(2)14-11(18)10-8-4-3-5-9(8)19-12(10)17-6-13-15-16-17/h6-7H,3-5H2,1-2H3,(H,14,18)

InChI Key

LYZQFYLBVHJFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

Biological Activity

N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cyclopentathiophene core with a tetrazole moiety, which is known for contributing to various biological activities. The molecular formula is C12H14N6SC_{12}H_{14}N_{6}S, and it has a molecular weight of approximately 270.34 g/mol. The presence of the tetrazole group is significant as it often enhances the pharmacological properties of compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Synthesis and Evaluation : A related study synthesized various 2-(1H-tetrazol-1-yl)pyridine derivatives and tested their antitumor activity. One compound exhibited an IC50 value of 0.08 µM against cancer cell lines, significantly outperforming established drugs like sorafenib .
  • Mechanism of Action : The mechanism behind the antitumor activity is believed to involve inhibition of specific kinases, which are crucial in cancer cell proliferation. The ability to induce apoptosis and cell cycle arrest was also noted in several derivatives .

Antimicrobial Activity

The biological evaluation of thiophene derivatives has shown promising results against various microbial strains:

  • Antibacterial Studies : Compounds with similar structures demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL .

Case Study 1: Anticancer Efficacy

A study focused on a compound structurally related to this compound demonstrated significant growth inhibition across multiple cancer cell lines:

Cell LineGI50 (µM)Comparison DrugComparison GI50 (µM)
A5490.69Nocodazole1.11
CAKI-12.27Nocodazole20.75
T47D0.362Nocodazole81.283

This data indicates that compounds with similar frameworks may serve as effective anticancer agents .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce early apoptosis in treated cells through caspase activation pathways, suggesting a multi-faceted approach to cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Tetrazole Moiety : Enhances solubility and bioavailability.
  • Cyclopentathiophene Core : Provides structural stability and potential interaction sites for biological targets.
  • Substituents on the Amide Group : Variations can lead to differences in potency and selectivity against target enzymes or receptors.

Comparison with Similar Compounds

Data Tables

Table 1: Antiproliferative Activity of Key Analogues
Compound Structure IC50 (nM) Mechanism Reference
Compound 24 Sulfamoyl-phenylacetamide 30.8 Tyrosine kinase inhibition
Compound 25 Triazino-phenol 38.7 ATP-binding competition
Target Compound Tetrazole-isopropylamide N/A Hypothesized kinase inhibition
Table 2: ADME Properties ()
Property Target Compound* Schiff Base Analogues
GI Absorption High (predicted) 95–98%
BBB Penetration Moderate Moderate
CYP2D6 Inhibition Low Low
Lipophilicity (logP) ~3.8 2.1–3.5

*Predicted based on structural analogs.

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